Piritrexim Retains Potency Against Methotrexate-Resistant Tumors Due to Passive Diffusion Uptake
Piritrexim inhibits DHFR with comparable potency to methotrexate but maintains full activity against cells resistant to methotrexate due to impaired folate transport. A direct comparison in transport-deficient cells shows piritrexim retains its cytotoxic effect, whereas methotrexate activity is significantly diminished [1].
| Evidence Dimension | Cytotoxicity in Methotrexate-Resistant Cells |
|---|---|
| Target Compound Data | Full cytotoxic activity retained |
| Comparator Or Baseline | Methotrexate: Markedly reduced cytotoxic activity |
| Quantified Difference | Piritrexim is active against MTX-resistant cells with impaired transport; MTX is not |
| Conditions | Methotrexate-resistant tumor cell lines with defective reduced folate carrier (RFC) |
Why This Matters
Piritrexim offers a therapeutic option for patients with tumors that have developed methotrexate resistance via transport mutations.
- [1] Fry DW, et al. Biological and biochemical properties of new anticancer folate antagonists. Cancer Metastasis Rev. 1987;5(4):251-63. PMID: 3549036. View Source
